Home > Products > Screening Compounds P100661 > 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine
1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine -

1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine

Catalog Number: EVT-5161575
CAS Number:
Molecular Formula: C21H25N5O
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

LY2784544

    Compound Description: 3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544) is a kinase inhibitor initially identified as a GPR39 agonist. [] It displayed probe-dependent and pathway-dependent allosteric modulation by zinc concentrations considered physiological. [] Notably, LY2784544 exhibited comparable or even greater potency against GPR39 in the presence of zinc compared with its reported kinase inhibition activity in whole-cell assays. []

    Relevance: While LY2784544 shares the presence of morpholine and pyrazole rings with 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine, it differs significantly in its core structure. The research highlights the impact of subtle structural changes on biological activity, particularly concerning GPR39 agonism and allosteric modulation by zinc. [] This emphasizes the importance of exploring diverse chemical scaffolds, even those with shared functional groups, when investigating structure-activity relationships.

GSK2636771

    Compound Description: 1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771) is another kinase inhibitor identified as a GPR39 agonist. [] Similar to LY2784544, GSK2636771 displayed probe-dependent and pathway-dependent allosteric modulation by zinc. [] The presence of zinc enhanced its potency towards GPR39, surpassing its reported activity against kinases in whole-cell assays. []

    Relevance: Although GSK2636771 shares the morpholine ring with 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine, their core structures differ considerably. The study emphasizes the unexpected role of zinc as an allosteric potentiator of these compounds towards GPR39. [] This highlights the importance of considering metal ion interactions when investigating structure-activity relationships, particularly for compounds targeting GPR39.

N-[3-Chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

    Compound Description: This compound, often referred to as GPR39-C3, is a previously known "GPR39-selective" agonist. [] The research compared the signaling patterns of LY2784544 and GSK2636771 with those of GPR39-C3 at both canonical and noncanonical signaling pathways. [] This comparison aimed to understand how the newly identified agonists compared with a known GPR39 activator.

    Relevance: Unlike LY2784544 and GSK2636771, GPR39-C3 lacks a morpholine ring or a pyrazole ring. It serves as a benchmark compound in the study, highlighting the possibility of identifying novel GPR39 agonists with diverse structural features compared to previously known activators. []

Properties

Product Name

1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-[4-(pyrazol-1-ylmethyl)phenyl]methanamine

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C21H25N5O/c1-3-20(21(23-8-1)25-11-13-27-14-12-25)16-22-15-18-4-6-19(7-5-18)17-26-10-2-9-24-26/h1-10,22H,11-17H2

InChI Key

YEQMLSANDSEZOM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=CC=N2)CNCC3=CC=C(C=C3)CN4C=CC=N4

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNCC3=CC=C(C=C3)CN4C=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.